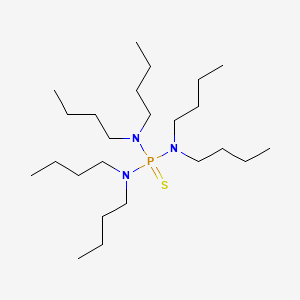
Hexabutylthiophosphoramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexabutylthiophosphoramide is an organophosphorus compound with the molecular formula C₂₄H₅₄N₃PS It is known for its unique structure, which includes a phosphorus atom bonded to a sulfur atom and three nitrogen atoms, each of which is further bonded to butyl groups
Métodos De Preparación
Hexabutylthiophosphoramide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentasulfide with butylamine. The reaction typically occurs under controlled conditions, such as a specific temperature range and the presence of a solvent to facilitate the reaction. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Hexabutylthiophosphoramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.
Substitution: The butyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexabutylthiophosphoramide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur-nitrogen compounds.
Biology: Research has explored its potential as an inhibitor of certain enzymes due to its ability to interact with sulfur-containing active sites.
Medicine: There is ongoing research into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of hexabutylthiophosphoramide involves its interaction with molecular targets, such as enzymes with sulfur-containing active sites. The compound can form stable complexes with these enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Hexabutylthiophosphoramide can be compared with other organophosphorus compounds, such as:
Hexamethylphosphoramide: Similar in structure but with methyl groups instead of butyl groups.
Triphenylphosphine: Contains phenyl groups instead of butyl groups and lacks the sulfur atom.
Phosphorothioic acid derivatives: Compounds with similar phosphorus-sulfur bonds but different organic substituents.
This compound is unique due to its specific combination of butyl groups and the presence of both phosphorus and sulfur atoms, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
N-bis(dibutylamino)phosphinothioyl-N-butylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H54N3PS/c1-7-13-19-25(20-14-8-2)28(29,26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEYAXJKWCYNNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)P(=S)(N(CCCC)CCCC)N(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54N3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192628 |
Source


|
| Record name | Hexabutylthiophosphoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3949-47-1 |
Source


|
| Record name | Hexabutylthiophosphoramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexabutylthiophosphoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)





![pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene](/img/structure/B1345583.png)







